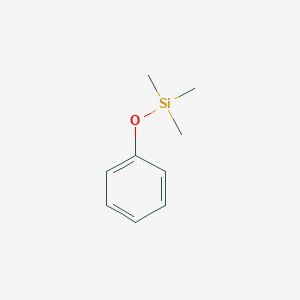
Trimethyl(phenoxy)silane
Overview
Description
Trimethyl(phenoxy)silane is an organosilicon compound with the molecular formula C9H14OSi. It is a colorless to light yellow liquid with a distinct odor. This compound is widely used in organic synthesis, particularly as a reagent for introducing silicon-containing groups into organic molecules. It is also known for its applications in the production of polymers and as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl(phenoxy)silane is typically synthesized through the reaction of trimethylchlorosilane with phenol. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{C}_6\text{H}_5\text{OSi(CH}_3\text{)}_3 + \text{HCl} ] This reaction is usually carried out at room temperature, and the by-product is hydrogen chloride[2][2].
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reaction is conducted in a controlled environment to ensure the purity and yield of the product. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity this compound[2][2].
Chemical Reactions Analysis
Types of Reactions: Trimethyl(phenoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: It can react with hydrochloric acid to produce phenol and chloroform.
Oxidation Reactions: It can react with oxygen to form peroxides.
Friedel-Crafts Reactions: It acts as a catalyst in the Friedel-Crafts reaction, converting alkenes into alcohols or epoxides.
Common Reagents and Conditions:
Hydrochloric Acid: Used in substitution reactions to produce phenol and chloroform.
Oxygen: Reacts with this compound to form peroxides.
Alkenes and Catalysts: Used in Friedel-Crafts reactions to produce alcohols or epoxides.
Major Products:
Phenol and Chloroform: Produced from substitution reactions with hydrochloric acid.
Peroxides: Formed from oxidation reactions with oxygen.
Alcohols and Epoxides: Produced from Friedel-Crafts reactions.
Scientific Research Applications
Trimethyl(phenoxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for introducing silicon-containing groups into organic molecules, which is essential in the synthesis of silicon-based compounds.
Biology: It is used in the modification of biomolecules to study their interactions and functions.
Medicine: It is explored for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of trimethyl(phenoxy)silane involves its ability to introduce silicon-containing groups into organic molecules. This is achieved through its reactivity with various functional groups, such as hydroxyl and carboxyl groups. The silicon-containing groups enhance the stability and reactivity of the resulting compounds, making them useful in various applications. The molecular targets and pathways involved include the modification of biomolecules and the synthesis of silicon-based compounds .
Comparison with Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Phenyltrimethylsilane: Similar to trimethyl(phenoxy)silane but with a phenyl group instead of a phenoxy group.
Uniqueness: this compound is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific applications, such as the synthesis of silicon-based polymers and as a catalyst in Friedel-Crafts reactions .
Properties
IUPAC Name |
trimethyl(phenoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAJJFGMKAZGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061758 | |
| Record name | Trimethylphenoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1529-17-5 | |
| Record name | Trimethylphenoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylphenoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [(trimethylsilyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylphenoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylphenoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLPHENOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85E4MFC32D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

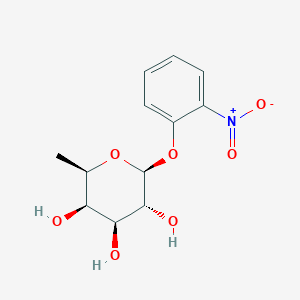
![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)

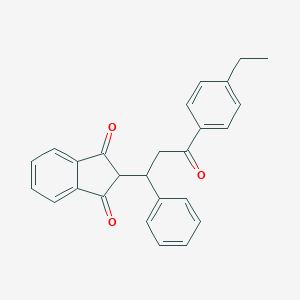
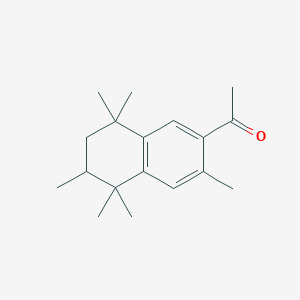
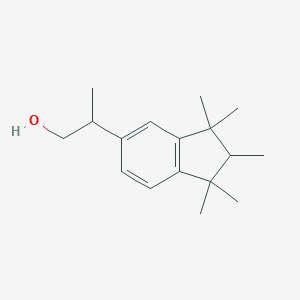
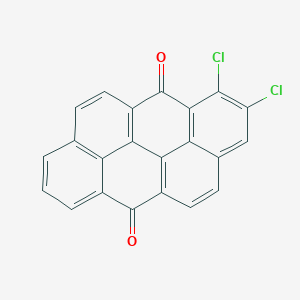
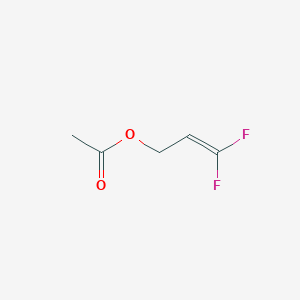
![4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B74968.png)
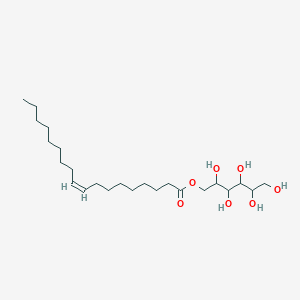
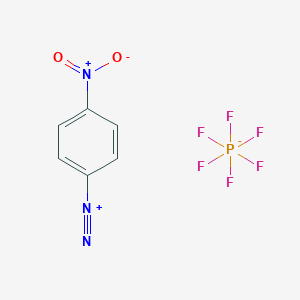

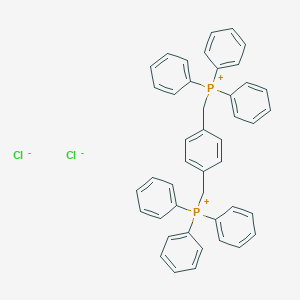
![3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B74979.png)
